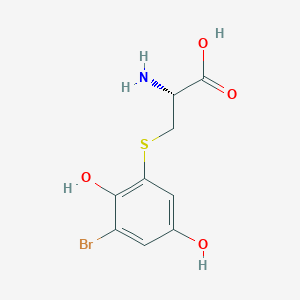
2-Bromo-6-cystein-S-ylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-cystein-S-ylhydroquinone (BrCysSQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of hydroquinone, which is a common antioxidant found in many foods. BrCysSQ has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of applications in the field of medicine and biochemistry.
Mechanism Of Action
The exact mechanism of action of 2-Bromo-6-cystein-S-ylhydroquinone is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species, thereby reducing oxidative stress and inflammation in the body. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone may interact with various cellular signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.
Biochemical And Physiological Effects
2-Bromo-6-cystein-S-ylhydroquinone has been shown to have a number of biochemical and physiological effects, including:
1. Reduction of oxidative stress and inflammation
2. Protection of neurons from damage
3. Inhibition of tumor cell growth
4. Regulation of cellular signaling pathways
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is its potent antioxidant and anti-inflammatory activity, which makes it a useful tool for studying the effects of oxidative stress and inflammation on various biological processes. Additionally, 2-Bromo-6-cystein-S-ylhydroquinone is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective research tool.
One of the limitations of using 2-Bromo-6-cystein-S-ylhydroquinone in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of 2-Bromo-6-cystein-S-ylhydroquinone may vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize experimental findings.
Future Directions
There are a number of potential future directions for research involving 2-Bromo-6-cystein-S-ylhydroquinone, including:
1. Further investigation of its mechanism of action
2. Exploration of its potential as a therapeutic agent for oxidative stress-related diseases
3. Investigation of its potential as a neuroprotective agent for neurological disorders
4. Examination of its effects on cellular signaling pathways
5. Development of novel derivatives of 2-Bromo-6-cystein-S-ylhydroquinone with improved properties and efficacy.
In conclusion, 2-Bromo-6-cystein-S-ylhydroquinone is a promising compound with potent antioxidant and anti-inflammatory properties that has been widely used in scientific research. While its mechanism of action is not fully understood, it has a number of potential applications in the fields of medicine and biochemistry. Further research is needed to fully explore its potential as a therapeutic agent for a variety of diseases and to develop novel derivatives with improved properties.
Synthesis Methods
2-Bromo-6-cystein-S-ylhydroquinone can be synthesized through a multi-step process involving the reaction of hydroquinone with bromine and cysteine. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
Scientific Research Applications
2-Bromo-6-cystein-S-ylhydroquinone has been used in a variety of scientific research applications, including:
1. Antioxidant Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have potent antioxidant activity, making it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
2. Anti-Inflammatory Activity: 2-Bromo-6-cystein-S-ylhydroquinone has also been shown to have anti-inflammatory activity, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Activity: 2-Bromo-6-cystein-S-ylhydroquinone has been shown to have neuroprotective activity, which could make it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
CAS RN |
127391-97-3 |
|---|---|
Product Name |
2-Bromo-6-cystein-S-ylhydroquinone |
Molecular Formula |
C9H10BrNO4S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1 |
InChI Key |
ZGGBQRJPGKLWMM-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O |
SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Canonical SMILES |
C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O |
Other CAS RN |
127391-97-3 |
synonyms |
2-bromo-6-(cystein-S-yl)hydroquinone 2-bromo-6-cystein-S-ylhydroquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



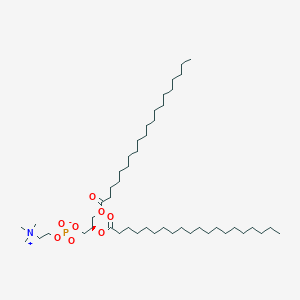
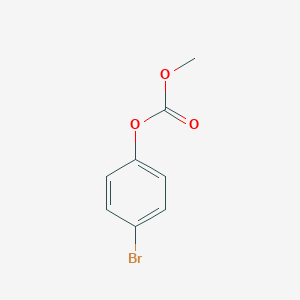
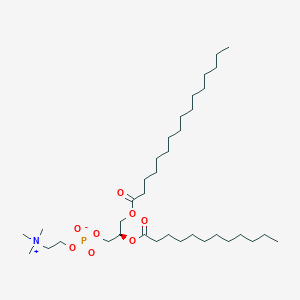
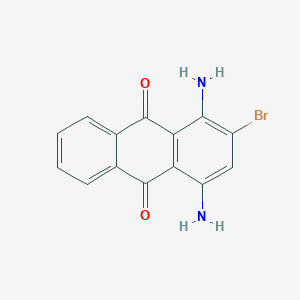
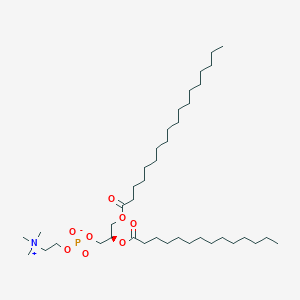
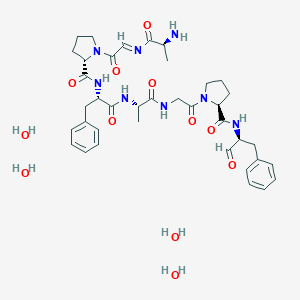
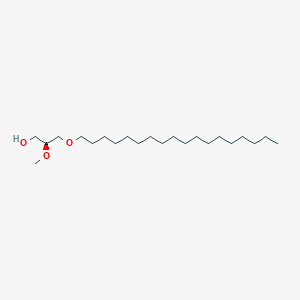
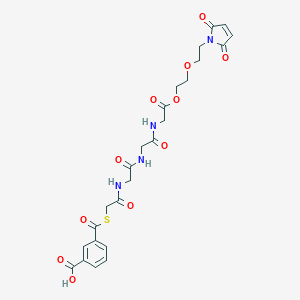
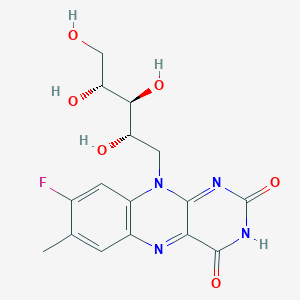
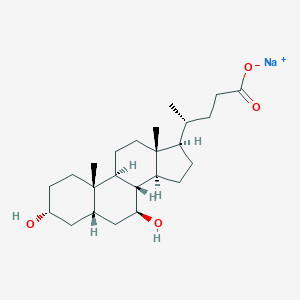
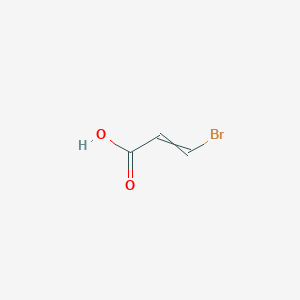
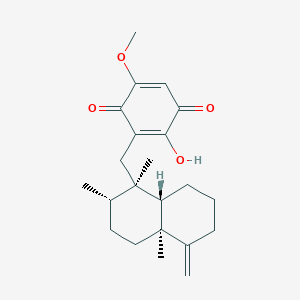
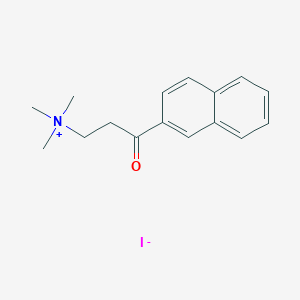
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)